Product packaging for 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene(Cat. No.:)

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene

Cat. No.: B12504241
M. Wt: 288.01 g/mol
InChI Key: IIIJLTAGZDCDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Difluoromethoxy)-4-fluoro-2-iodobenzene ( 1261676-10-1) is an aromatic compound with the molecular formula C7H4F3IO and a molecular weight of 288.01 g/mol . This compound is characterized by a benzene ring substituted with an iodine atom, a fluorine atom, and a difluoromethoxy group, making it a versatile and valuable building block in synthetic and medicinal chemistry research. The presence of the iodine atom provides a reactive site for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, which are fundamental for constructing complex biaryl structures. The difluoromethoxy group is a key motif in pharmaceutical and agrochemical research due to its influence on a molecule's metabolic stability, lipophilicity, and bioavailability. As a result, this compound serves as a critical intermediate in the development of potential active ingredients. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be observed. The compound typically requires cold-chain transportation and storage at low temperatures, such as 4-8°C, to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4F3IO B12504241 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4F3IO

Molecular Weight

288.01 g/mol

IUPAC Name

1-(difluoromethoxy)-4-fluoro-2-iodobenzene

InChI

InChI=1S/C7H4F3IO/c8-4-1-2-6(5(11)3-4)12-7(9)10/h1-3,7H

InChI Key

IIIJLTAGZDCDQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)I)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Difluoromethoxy 4 Fluoro 2 Iodobenzene

Retrosynthetic Analysis and Precursor Selection Strategies

A retrosynthetic analysis of the target molecule, 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene, suggests several potential synthetic disconnections. The most logical approach involves the late-stage introduction of the difluoromethoxy group onto a pre-functionalized aromatic ring. This strategy simplifies the synthesis by avoiding potential complications with the stability of the difluoromethoxy group under various reaction conditions.

The primary retrosynthetic disconnection is the C-O bond of the difluoromethoxy ether. This leads back to the key precursor, 4-fluoro-2-iodophenol (B79489). This precursor is commercially available and sets the required regiochemistry of the fluoro and iodo substituents, thus circumventing the need for potentially low-yielding or non-selective halogenation steps on a difluoromethoxybenzene scaffold. sigmaaldrich.comcymitquimica.comsynquestlabs.com

Therefore, the most efficient and strategic approach is to utilize 4-fluoro-2-iodophenol as the immediate precursor, as it unambiguously defines the substitution pattern of the final product.

Directed Ortho-Metalation and Related Functionalization Approaches

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In a hypothetical synthesis of this compound starting from 1-(difluoromethoxy)-4-fluorobenzene, DoM could be employed to introduce the iodine atom at the C2 position. The ether oxygen of the difluoromethoxy group could act as a directed metalation group (DMG), coordinating to an organolithium reagent such as n-butyllithium (n-BuLi) and facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the target compound.

However, the efficiency of the difluoromethoxy group as a DMG in this specific context is not well-documented. The presence of the fluorine atom at the para position further complicates the electronic environment of the aromatic ring. While this approach is theoretically plausible, it would require significant empirical optimization to achieve high regioselectivity and yield.

Regioselective Halogenation Techniques for Difluoromethoxylated Arenes

Should the synthetic strategy commence with 1-(difluoromethoxy)-4-fluorobenzene, a regioselective iodination would be necessary. Various electrophilic iodination reagents could be employed, including molecular iodine in the presence of an oxidizing agent (e.g., iodic acid, HIO₃), or N-iodosuccinimide (NIS). researchgate.netorganic-chemistry.orgresearchgate.net

The directing effects of the substituents would play a crucial role in the outcome of this reaction. The fluorine atom strongly directs electrophiles to its ortho and para positions. The difluoromethoxy group is also ortho, para-directing. In the case of 1-(difluoromethoxy)-4-fluorobenzene, the position ortho to the difluoromethoxy group (C2) is also meta to the fluorine atom. The interplay of these directing effects would likely result in a mixture of isomers, with the desired 2-iodo product being one of several possibilities. Achieving high regioselectivity for the desired isomer would be a significant challenge, likely requiring careful selection of iodinating agent, solvent, and reaction temperature.

Introduction of the Difluoromethoxy Moiety into Halogenated Aromatic Scaffolds

The most direct and regioselective synthesis of this compound involves the introduction of the difluoromethoxy group onto the pre-functionalized scaffold, 4-fluoro-2-iodophenol. This transformation is typically achieved by reacting the phenol (B47542) with a difluorocarbene precursor under basic conditions.

A common and effective method is the use of chlorodifluoromethane (B1668795) (CHClF₂) gas in the presence of a base such as sodium hydroxide (B78521) or potassium carbonate, often with a phase-transfer catalyst. google.com The base deprotonates the phenol to form the corresponding phenoxide, which then acts as a nucleophile, attacking the difluorocarbene generated in situ from the chlorodifluoromethane.

Table 1: Representative Conditions for Difluoromethoxylation of Phenols

Precursor Reagents Solvent Catalyst Temperature Yield
4-Nitrophenol CHClF₂, NaOH Water Tetrabutylammonium bromide 95 °C High
4-Fluorophenol CHClF₂, K₂CO₃ DMF - 80-100 °C Good

Cascade Reactions and Multicomponent Synthesis Routes

Currently, there are no established cascade or multicomponent reactions specifically designed for the synthesis of this compound in a single step. The development of such a process would be a significant advancement in synthetic efficiency. A hypothetical multicomponent reaction could involve the simultaneous combination of a fluoride (B91410) source, an iodide source, a difluorocarbene precursor, and a suitable benzene (B151609) derivative, but controlling the regioselectivity of such a complex transformation would be exceptionally challenging.

Catalytic and Stoichiometric Synthesis of this compound

The synthesis of this compound from 4-fluoro-2-iodophenol relies on a stoichiometric reaction with a base and a difluoromethane (B1196922) source. While the base is used in stoichiometric amounts, the use of a phase-transfer catalyst can be considered a form of catalysis that enhances the reaction rate and efficiency.

In the alternative route involving the iodination of 1-(difluoromethoxy)-4-fluorobenzene, certain iodination reactions can be catalytic in an oxidizing agent, which continuously regenerates the active iodine electrophile from a reduced iodide species.

Atom Economy and Green Chemistry Considerations in Synthetic Design

From a green chemistry perspective, the synthetic route starting from 4-fluoro-2-iodophenol is preferable. This two-step synthesis (phenol to phenoxide, then reaction with difluorocarbene precursor) is more atom-economical than a route that might involve protection and deprotection steps or result in significant isomeric byproducts that would need to be separated and discarded.

The use of chlorodifluoromethane, a greenhouse gas, is a drawback. However, modern synthetic methods are exploring alternative difluorocarbene sources that may be more environmentally benign. The use of water as a solvent in some difluoromethoxylation procedures, as seen in certain patent literature, is a positive step towards a greener process. google.com Additionally, the development of catalytic methods that minimize waste and energy consumption is an ongoing goal in the synthesis of fluorinated aromatic compounds. eurekalert.orgnih.govsciencedaily.com

Reactivity and Transformational Chemistry of 1 Difluoromethoxy 4 Fluoro 2 Iodobenzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The presence of an iodine atom on the aromatic ring of 1-(difluoromethoxy)-4-fluoro-2-iodobenzene makes it an excellent candidate for these transformations due to the high reactivity of the C-I bond towards oxidative addition to a Palladium(0) center, which is the initial step in most cross-coupling catalytic cycles.

Suzuki-Miyaura Coupling with Organoboron Reagents

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. For this compound, this reaction would connect the aromatic ring to another organic fragment.

Reaction Scheme: The reaction would proceed by the palladium-catalyzed coupling of this compound with an organoboron reagent (R-B(OH)2).

Expected Reactivity and Conditions: Given the C-I bond, the reaction is expected to proceed under mild conditions. A typical catalyst system would involve a Pd(0) source, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like toluene/water or dioxane/water. The fluorine substituents on the ring may influence the electronic properties of the substrate but are not expected to inhibit the reaction.

Catalyst/LigandBaseSolventTemperature (°C)Expected Outcome
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-100High yield of biaryl product
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/Water80-110Efficient coupling with sterically hindered boronic acids
PdCl₂(dppf)K₃PO₄DMF90-120Good for coupling with heteroarylboronic acids

Heck Coupling with Alkenes and Aryl Iodide Reactivity

The Heck reaction forms a C-C bond between an aryl halide and an alkene, leading to substituted alkenes. The high reactivity of aryl iodides makes this compound a prime substrate for this transformation.

Reaction Scheme: This reaction would involve the palladium-catalyzed coupling of this compound with an alkene (R-CH=CH₂).

Expected Reactivity and Conditions: The reaction is typically catalyzed by Pd(OAc)₂ with a phosphine ligand (e.g., P(o-tolyl)₃) and a base (e.g., Et₃N, K₂CO₃) in a polar aprotic solvent like DMF or NMP. The reaction generally proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene.

Alkene PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Product
StyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF100-120(E)-1-(Difluoromethoxy)-4-fluoro-2-styrylbenzene
Methyl AcrylatePd(OAc)₂NaOAcAcetonitrile80-100Methyl (E)-3-(2-(difluoromethoxy)-5-fluorophenyl)acrylate
1-OcteneHerrmann's catalystK₂CO₃NMP120-140Mixture of internal and terminal arylated octenes

Sonogashira Coupling for Carbon-Carbon Triple Bond Formation

The Sonogashira coupling reaction is a powerful method for constructing C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. This reaction is co-catalyzed by palladium and copper salts.

Reaction Scheme: The coupling would occur between this compound and a terminal alkyne (R-C≡CH).

Expected Reactivity and Conditions: A typical Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base, usually an amine like triethylamine or diisopropylamine, which can also serve as the solvent. The reaction is known for its mild conditions and high functional group tolerance.

Alkyne PartnerCatalyst SystemBaseSolventTemperature (°C)Expected Product
PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF25-501-(Difluoromethoxy)-4-fluoro-2-(phenylethynyl)benzene
1-HexynePd(PPh₃)₄ / CuIDiisopropylamineToluene60-801-(2-(Difluoromethoxy)-5-fluorophenyl)hex-1-yne
Propargyl alcoholPd(OAc)₂ / XPhos / CuIK₂CO₃Dioxane80-1003-(2-(Difluoromethoxy)-5-fluorophenyl)prop-2-yn-1-ol

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Construction

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with an amine. This reaction is crucial for synthesizing anilines and their derivatives.

Reaction Scheme: This reaction would couple this compound with a primary or secondary amine (R¹R²NH).

Expected Reactivity and Conditions: This transformation requires a palladium catalyst, a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄). The choice of ligand and base is critical and depends on the nature of the amine. The reaction is typically performed in an anhydrous, aprotic solvent such as toluene or dioxane.

Amine PartnerCatalyst/LigandBaseSolventTemperature (°C)Expected Product
Aniline (B41778)Pd₂(dba)₃ / BINAPNaOt-BuToluene90-110N-(2-(Difluoromethoxy)-5-fluorophenyl)aniline
MorpholinePd(OAc)₂ / XPhosK₃PO₄Dioxane100-1204-(2-(Difluoromethoxy)-5-fluorophenyl)morpholine
BenzylaminePdCl₂(Amphos)Cs₂CO₃t-BuOH80-100N-Benzyl-2-(difluoromethoxy)-5-fluoroaniline

Negishi, Stille, and Kumada Coupling Variations

Other important cross-coupling reactions could also be applied to this compound:

Negishi Coupling: Involves the reaction with an organozinc reagent. It is known for its high reactivity and functional group tolerance.

Stille Coupling: Utilizes an organotin reagent. While effective, the toxicity of tin compounds can be a drawback.

Kumada Coupling: Employs a Grignard reagent (organomagnesium). This reaction is highly efficient but less tolerant of sensitive functional groups due to the high reactivity of the Grignard reagent.

These reactions would similarly proceed via a palladium (or sometimes nickel for Kumada) catalytic cycle to form C-C bonds, expanding the range of possible structures that can be synthesized from the starting aryl iodide.

C-H Activation and Direct Arylation Strategies

Direct C-H activation and arylation are emerging as powerful, atom-economical alternatives to traditional cross-coupling reactions. Instead of pre-functionalized coupling partners, these methods directly couple an aryl halide with a C-H bond of another molecule.

Reaction Scheme: this compound could be used as the arylating agent to functionalize a C-H bond in a suitable substrate, often a heterocycle or another arene.

Expected Reactivity and Conditions: These reactions are typically catalyzed by palladium, often requiring a ligand and an additive or base. The challenge lies in achieving high regioselectivity. For electron-rich heteroarenes like thiophenes or furans, direct arylation is often highly efficient. The reaction conditions might involve Pd(OAc)₂ as the catalyst, a phosphine or N-heterocyclic carbene (NHC) ligand, and a base like K₂CO₃ or a carboxylate salt like KOAc in a polar aprotic solvent. The fluorine-containing groups on the aryl iodide are expected to enhance its reactivity as an oxidant in the catalytic cycle.

Nucleophilic Aromatic Substitution (SNAr) Pathways and Electronic Effects of Substituents

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, primarily due to the electronic effects of its substituents. The fluorine atom and the difluoromethoxy group are both electron-withdrawing, which serves to decrease the electron density of the aromatic ring, making it more susceptible to attack by nucleophiles. nbuv.gov.uanih.gov This effect is a key requirement for the addition-elimination mechanism of SNAr reactions. nih.gov

The reaction generally proceeds via the formation of a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by electron-withdrawing groups. researchgate.net In the case of this compound, the difluoromethoxy group acts as a moderate electron acceptor through both inductive and resonance effects. nbuv.gov.ua The fluorine atom also contributes to the activation of the ring towards nucleophilic attack. The iodine atom, being the most polarizable and best leaving group among the halogens in this context, is the anticipated site of substitution.

The rate of SNAr reactions is significantly influenced by the nature of the leaving group, the nucleophile, and the solvent. nih.govresearchgate.net For aromatic halides, the rate of displacement generally follows the trend F > Cl > Br > I when the attack of the nucleophile is the rate-determining step, due to the high electronegativity of fluorine polarizing the carbon-halogen bond. youtube.com However, when the departure of the leaving group is rate-determining, the order is reversed (I > Br > Cl > F), reflecting the carbon-halogen bond strength.

Table 1: Electronic Properties of Related Substituents

Substituent Inductive Effect (σI) Resonance Effect (σR) Overall Effect
-CF2OCH3 0.22 0.07 Moderately electron-withdrawing nbuv.gov.ua
-F Strong Weak Electron-withdrawing (inductive)
-I Weak Weak Weakly electron-withdrawing (inductive)
-NO2 Strong Strong Strongly electron-withdrawing nih.gov

This table presents the general electronic effects of substituents relevant to the reactivity of the title compound.

Metal-Halogen Exchange Reactions and Subsequent Quenching

Metal-halogen exchange is a highly efficient method for the preparation of organometallic reagents, and this compound is an excellent substrate for this transformation. wikipedia.org The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, allowing for selective exchange of the iodine atom. This reaction is typically carried out at low temperatures using organolithium reagents, such as n-butyllithium or tert-butyllithium. harvard.edutcnj.edu

The reaction proceeds via the formation of a highly reactive aryllithium intermediate. This intermediate can then be "quenched" by a wide variety of electrophiles to introduce new functional groups onto the aromatic ring. The exchange is generally very fast, often faster than competing side reactions like nucleophilic addition. wikipedia.orgharvard.edu

Reaction Scheme:

Metal-Halogen Exchange:

this compound + R-Li → 1-(Difluoromethoxy)-4-fluoro-2-lithiobenzene + R-I

Quenching with an Electrophile (E+):

1-(Difluoromethoxy)-4-fluoro-2-lithiobenzene + E+ → 1-(Difluoromethoxy)-4-fluoro-2-E-benzene

Table 2: Examples of Electrophiles for Quenching Aryllithium Reagents

Electrophile Resulting Functional Group
Carbon dioxide (CO2) Carboxylic acid (-COOH) arkat-usa.org
Dimethylformamide (DMF) Aldehyde (-CHO) rsc.org
Alkyl halides (R'-X) Alkyl group (-R')
Aldehydes/Ketones (R'COR'') Hydroxyalkyl group (-CR'(OH)R'') tcnj.edu
Trimethylsilyl chloride ((CH3)3SiCl) Trimethylsilyl group (-Si(CH3)3)

Radical Reactions and Single-Electron Transfer Mechanisms

The carbon-iodine bond in this compound can also participate in radical reactions. Homolytic cleavage of the C-I bond can be initiated by heat or light, or through a single-electron transfer (SET) mechanism, to generate a 2-(difluoromethoxy)-5-fluorophenyl radical. nih.govnih.gov

SET processes involve the transfer of a single electron from a donor to an acceptor molecule. nih.gov In the context of this compound, an electron donor could transfer an electron to the iodo-substituted arene, leading to the formation of a radical anion which then fragments to release an iodide ion and the corresponding aryl radical. These highly reactive radical species can then participate in a variety of subsequent reactions, such as hydrogen atom abstraction or addition to multiple bonds. researcher.life

While specific studies on the radical reactions of this compound are not prevalent, the principles of radical chemistry suggest its potential to undergo such transformations, particularly in the presence of radical initiators or under photolytic conditions. conicet.gov.ar

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic aromatic substitution (EAS) on the this compound ring is generally disfavored. libretexts.orgyoutube.com All three substituents—fluoro, iodo, and difluoromethoxy—are deactivating towards EAS due to their strong inductive electron-withdrawing effects. nbuv.gov.uamdpi.com Although the lone pairs on the oxygen and halogen atoms can donate electron density through resonance, making them ortho, para-directing, the inductive deactivation typically outweighs this activating resonance effect.

Table 3: Directing Effects of Substituents in EAS

Substituent Activating/Deactivating Directing Effect
-OCF2H Deactivating nbuv.gov.ua Ortho, Para
-F Deactivating Ortho, Para
-I Deactivating Ortho, Para

Fluorine and Difluoromethoxy Group Participation in Directed Reactions

The fluorine and difluoromethoxy groups can play a significant role in directed ortho-metallation (DoM) reactions. researchgate.net DoM is a powerful tool for the regioselective functionalization of aromatic rings, where a substituent directs the deprotonation of an adjacent C-H bond by a strong base, typically an organolithium reagent.

Fluorine is known to be a potent ortho-directing group for lithiation. researchgate.netresearchgate.net The electronegativity of the fluorine atom increases the acidity of the ortho-protons, facilitating their removal. Similarly, the oxygen atoms of the difluoromethoxy group could potentially coordinate with the lithium reagent, directing deprotonation to the ortho position.

In this compound, the most acidic proton available for deprotonation, considering the directing effects, would likely be at the C-3 position, which is ortho to both the iodine and the difluoromethoxy group. However, metal-halogen exchange at the C-2 position is a much faster and more common reaction pathway with organolithium reagents. harvard.edu Therefore, DoM would likely only be observed if the metal-halogen exchange could be suppressed, for instance by using a different type of base like lithium diisopropylamide (LDA), which is less prone to exchange reactions. researchgate.net

Mechanistic Investigations of Reactions Involving 1 Difluoromethoxy 4 Fluoro 2 Iodobenzene

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. While specific catalytic cycles for 1-(difluoromethoxy)-4-fluoro-2-iodobenzene have not been detailed in the literature, a general palladium-catalyzed cycle is anticipated to be operative. libretexts.org

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction, for instance a Suzuki-Miyaura coupling, involves a series of well-defined steps: wikipedia.org

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl iodide, in this case, this compound, to a low-valent palladium(0) complex (e.g., Pd(PPh₃)₄). This step involves the cleavage of the carbon-iodine bond, which is generally the most reactive carbon-halogen bond, and the formation of a square planar palladium(II) intermediate. The reactivity order for aryl halides in oxidative addition is typically I > Br > Cl > F. libretexts.org

Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. This step usually requires the activation of the organometallic reagent by a base.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic fragments on the palladium(II) complex couple and are eliminated as the final product. This process regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. Reductive elimination is often the rate-determining step, particularly when electron-withdrawing groups are present on the aryl ring. nih.gov

The presence of the electron-withdrawing difluoromethoxy group and the fluorine atom on the benzene (B151609) ring of this compound would be expected to influence the rates of these individual steps.

Identification and Characterization of Key Reaction Intermediates

The identification and characterization of reaction intermediates are paramount for confirming a proposed catalytic cycle. For palladium-catalyzed cross-coupling reactions, key intermediates include the Pd(0) catalyst, the oxidative addition product (an arylpalladium(II) halide complex), the transmetalated intermediate, and any catalyst resting states.

While no specific intermediates have been isolated or characterized for reactions involving this compound, spectroscopic techniques such as ³¹P and ¹⁹F NMR would be invaluable for such studies. nih.govbeilstein-journals.org ¹⁹F NMR, in particular, is a powerful tool for monitoring reactions involving fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion. nih.govspectrabase.com

Based on studies of similar fluoroaromatic compounds, the oxidative addition of this compound to a palladium(0) phosphine (B1218219) complex would be expected to form a stable arylpalladium(II) iodide intermediate. The electronic properties of the difluoromethoxy and fluoro substituents would likely influence the stability and subsequent reactivity of this intermediate.

Kinetic and Thermodynamic Studies of Rate-Determining Steps

Kinetic and thermodynamic studies are essential for understanding the energy profile of a reaction and identifying the rate-determining step. For cross-coupling reactions, oxidative addition or reductive elimination is often the rate-limiting step.

No specific kinetic or thermodynamic data for reactions of this compound are available. However, studies on related fluorinated aryl halides in Sonogashira couplings have provided insights into activation parameters. For instance, the activation enthalpies (ΔH‡) for the coupling of various aryl iodides are in the range of 48-62 kJ/mol. nih.gov The electron-withdrawing nature of the difluoromethoxy group in this compound might be expected to facilitate oxidative addition but could potentially increase the barrier for reductive elimination. nih.govnih.gov

A hypothetical comparison of activation energies for different steps in a cross-coupling reaction involving a fluorinated aryl iodide is presented below.

Reaction StepHypothetical ΔG‡ (kcal/mol)Influencing Factors
Oxidative Addition15 - 25C-I bond strength, catalyst electronics and sterics
Transmetalation10 - 20Nature of organometallic reagent, base, solvent
Reductive Elimination20 - 30Electronic nature of coupling partners, ligand sterics

This table is illustrative and not based on experimental data for the specific compound.

Isotopic Labeling Experiments and Kinetic Isotope Effects (KIE)

Isotopic labeling experiments are a powerful tool for elucidating reaction mechanisms, particularly for determining which bonds are broken or formed in the rate-determining step. The kinetic isotope effect (KIE), the ratio of the reaction rate of a molecule with a light isotope to that of its heavier isotope (e.g., kH/kD), can provide significant mechanistic information. wikipedia.org

There are no reported isotopic labeling studies or KIE measurements for reactions involving this compound. However, in the context of C-H bond activation or other steps where a bond to hydrogen is cleaved, a primary KIE (typically > 2) would be expected if this step is rate-determining. princeton.edu Secondary KIEs, where the isotopically labeled bond is not broken, can provide information about changes in hybridization at the labeled position. wikipedia.org For instance, a deuterium (B1214612) KIE study on related P450-catalyzed reactions showed significant effects, indicating that C-H bond cleavage is at least partially rate-limiting. nih.gov

Type of KIETypical Value (kH/kD)Mechanistic Implication
Primary> 2Bond to isotope is broken in the rate-determining step.
Secondary (α)~1.0 - 1.2Change in hybridization at the α-carbon.
Inverse< 1Formation of a stiffer bond to the isotope in the transition state.

This table provides general KIE values and their interpretations.

Ligand Effects on Reactivity and Selectivity

The choice of ligand in a transition metal-catalyzed reaction is critical, as it can profoundly influence reactivity, selectivity, and catalyst stability. In palladium-catalyzed cross-coupling reactions, phosphine ligands are commonly employed. The steric and electronic properties of the phosphine ligand can modulate the reactivity of the palladium center.

While specific studies on ligand effects for this compound are absent, general principles from related systems can be applied. Bulky, electron-rich phosphine ligands, such as those from the Buchwald-Hartwig family (e.g., SPhos, XPhos), are known to promote the oxidative addition and reductive elimination steps. nih.gov The steric bulk can favor the formation of coordinatively unsaturated, highly reactive monoligated Pd(0) species, which can accelerate the catalytic cycle. nih.gov The electronic properties of the ligand also play a crucial role, with more electron-donating ligands generally increasing the rate of oxidative addition. rsc.org

For a substrate like this compound, a systematic screening of ligands would be necessary to optimize any cross-coupling reaction. The interplay between the electronic effects of the fluoro substituents on the aryl ring and the electronic and steric properties of the phosphine ligand would be a key factor in achieving high catalytic efficiency.

Catalyst Deactivation and Regeneration Pathways

Catalyst deactivation is a significant issue in homogeneous catalysis, leading to reduced reaction efficiency and product yields. Deactivation pathways for palladium catalysts can include the formation of inactive palladium black, the formation of stable off-cycle intermediates, or ligand degradation.

No specific catalyst deactivation pathways have been documented for reactions involving this compound. However, in cross-coupling reactions of fluorinated aryl halides, undesired side reactions such as hydrodehalogenation have been observed, which can consume the starting material and lead to catalyst decomposition. elsevierpure.com The presence of water can sometimes be a source for this hydrodehalogenation. elsevierpure.com In some Suzuki-Miyaura reactions, homocoupling of the boronic acid reagent can be a competing side reaction, which may also involve catalyst deactivation pathways. chegg.com

Understanding these deactivation pathways is crucial for developing robust catalytic systems. Strategies to mitigate deactivation could include the use of more stable ligands, the careful control of reaction conditions (e.g., exclusion of oxygen and water), or the use of catalyst regeneration techniques.

Theoretical and Computational Studies of 1 Difluoromethoxy 4 Fluoro 2 Iodobenzene

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to predict the reactivity of molecules. youtube.comwikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity.

For 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene, the electronic structure is significantly influenced by its substituents. The fluorine and difluoromethoxy groups are strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. Conversely, the iodine atom is less electronegative and can participate in halogen bonding. acs.org The ether oxygen in the difluoromethoxy group can donate lone-pair electrons to the aromatic ring to some extent, but this effect is significantly diminished by the attached fluorine atoms. beilstein-journals.org

A computational analysis would reveal that the HOMO is likely distributed across the benzene (B151609) ring and the iodine atom, with the iodine's p-orbitals making a significant contribution. The LUMO is expected to be a π* orbital of the aromatic system, with its energy lowered by the electron-withdrawing effects of the fluoro and difluoromethoxy substituents. This distribution suggests that the molecule could act as an electron donor from the region of the iodine atom and as an electron acceptor into the aromatic ring.

Table 1: Conceptual Frontier Molecular Orbital Properties

Orbital Primary Characteristics Implied Reactivity
HOMO High electron density on the aromatic ring and iodine atom. Nucleophilic character, potential site for electrophilic attack or oxidation at the iodine center.
LUMO Distributed over the π-system of the aromatic ring, with influence from electron-withdrawing groups. Electrophilic character, susceptibility to nucleophilic aromatic substitution (under appropriate conditions).

| HOMO-LUMO Gap | Expected to be moderate, reflecting a balance between stability and reactivity. | Governs the molecule's kinetic stability and the energy required for electronic excitation. |

Reactivity Descriptors and Prediction of Reaction Pathways

Computational chemistry employs various reactivity descriptors derived from Density Functional Theory (DFT) to predict how a molecule will react. These descriptors include electrostatic potential (ESP) maps, Fukui functions, and local softness, which help identify the most reactive sites for electrophilic and nucleophilic attacks. nih.gov

For this compound, an ESP map would likely show regions of negative potential (red/yellow) around the fluorine atoms and the oxygen of the difluoromethoxy group, indicating sites prone to electrophilic attack. A region of positive potential (a σ-hole) is expected on the outer side of the iodine atom, making it a potential halogen bond donor. rsc.org The carbon atom bonded to iodine is a key site for many reactions typical of organoiodine compounds, such as cross-coupling reactions. wikipedia.org

The prediction of reaction pathways can be modeled by calculating the transition state energies for potential reactions. Given the C-I bond is the weakest among the carbon-halogen bonds, reactions involving the cleavage of this bond are computationally predicted to have lower activation barriers. wikipedia.org This makes the iodine position the most probable site for reactions like metal-halogen exchange or cross-coupling processes.

Conformational Analysis of the Difluoromethoxy Group and Its Influence on Reactivity

This preference is attributed to a combination of steric hindrance between the fluorine atoms and the ortho-substituent (in this case, iodine) and electronic effects, specifically negative hyperconjugation (n_O → σ*_C-F). nih.gov In this conformation, the lone pairs of the oxygen atom are less available for delocalization into the aromatic ring, which enhances the group's electron-withdrawing inductive effect. nih.gov

Computational modeling, such as performing a potential energy surface scan by rotating the C(aryl)-O bond, would likely confirm that the lowest energy conformation is one where the C-O-C plane is nearly perpendicular to the plane of the benzene ring. This orientation can influence reactivity by sterically shielding the adjacent iodine atom and by modulating the electronic properties of the aromatic ring.

Aromaticity Perturbations by Substituents

The introduction of substituents onto a benzene ring perturbs its π-electron system and thus its aromaticity. Aromaticity can be quantified computationally using various indices, with Nucleus-Independent Chemical Shift (NICS) being a widely used method. tubitak.gov.tr A more negative NICS value at the center of the ring generally indicates stronger aromaticity.

In this compound, all three substituents are electron-withdrawing to varying degrees. Electron-withdrawing groups tend to decrease the electron density within the ring, which can impact aromaticity. nih.gov

Fluorine: Strongly electron-withdrawing via induction, but a weak π-donor.

Iodine: The least electronegative halogen, it acts as a weak electron-withdrawing group. Halogen substituents have been shown to reduce aromaticity, with iodine causing the smallest perturbation among halogens. nih.gov

Difluoromethoxy Group: A potent electron-withdrawing group, primarily through induction.

Computational calculations of NICS values for this molecule would likely show a value indicative of a slightly less aromatic system compared to unsubstituted benzene. The combined electron-withdrawing nature of the substituents reduces the cyclic delocalization of the π-electrons. tubitak.gov.tr

Bond Dissociation Energies (BDEs) and Stability Correlations

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. It is a direct measure of bond strength and a key indicator of a molecule's thermal stability and potential reaction pathways. pearson.com For this compound, the most significant BDE is that of the Carbon-Iodine bond.

The C-I bond is known to be the weakest of the carbon-halogen bonds due to the large size of the iodine atom and the resulting poor orbital overlap with carbon. wikipedia.org This inherent weakness makes organoiodine compounds valuable precursors in organic synthesis, particularly in reactions that proceed via radical intermediates or involve oxidative addition to a metal catalyst.

Computational methods can provide precise BDE values. While a specific calculated value for this exact molecule is not available, it can be compared with known experimental values for similar bonds. The electronic effects of the other substituents (fluoro and difluoromethoxy) would slightly modify the C-I BDE compared to iodobenzene. Their electron-withdrawing nature could subtly strengthen the C-I bond, but it would remain the most labile bond in the molecule.

Table 2: Representative Bond Dissociation Energies (BDEs) for Carbon-Halogen Bonds

Bond Typical BDE (kcal/mol) Reference
C(sp²)-F ~126 wikipedia.org
C(sp²)-Cl ~96 researchgate.net
C(sp²)-Br ~81 researchgate.net
C(sp²)-I ~65-72 wikipedia.orgresearchgate.net

Note: Values are for aryl halides and are approximate. The specific BDE for this compound would require a dedicated quantum chemical calculation.

Solvation Effects on Reactivity in Computational Models

Reactions are typically carried out in a solvent, which can significantly influence reactivity. Computational models can account for these effects using implicit or explicit solvation models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing the bulk electrostatic effects of the solvent on the solute.

This compound is a polar molecule. In polar solvents, its dipole moment would be stabilized, which can affect both its ground-state energy and the energies of transition states. For a reaction involving the formation of charged or highly polar intermediates, a polar solvent would be computationally predicted to lower the activation energy, thereby accelerating the reaction rate. For instance, in a nucleophilic substitution reaction, a polar solvent would stabilize the developing charges in the transition state. Computational modeling of solvation is essential for accurately predicting reaction outcomes and kinetics in a condensed phase.

Quantum Chemical Prediction of Spectroscopic Signatures for Mechanistic Validation

Beyond predicting reactivity, quantum chemical calculations can predict spectroscopic properties like NMR chemical shifts, vibrational frequencies (IR), and electronic absorption spectra (UV-Vis). While these are used for basic identification, they are also powerful tools for mechanistic validation.

For example, if a reaction involving this compound is proposed to proceed through a specific intermediate, the spectroscopic signatures of that proposed intermediate can be calculated. These calculated spectra can then be compared to experimental spectra of the reaction mixture. A match between the calculated spectrum of the intermediate and transient signals observed experimentally provides strong evidence for the proposed reaction mechanism. For instance, changes in the calculated ¹⁹F or ¹³C NMR chemical shifts upon the formation of a reaction intermediate can be a sensitive probe of changes in the electronic environment, helping to elucidate complex reaction pathways.

Strategic Applications of 1 Difluoromethoxy 4 Fluoro 2 Iodobenzene As a Chemical Synthon

Building Block for the Synthesis of Complex Organic Molecules

The strategic positioning of the iodo, fluoro, and difluoromethoxy groups on the benzene (B151609) ring makes 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene an ideal starting material for the synthesis of complex, highly substituted aromatic compounds. The iodine atom serves as a versatile handle for introducing a wide array of substituents through well-established cross-coupling methodologies.

One of the most powerful applications of this synthon is in Suzuki-Miyaura coupling reactions. The carbon-iodine bond can be selectively activated by a palladium catalyst to form a new carbon-carbon bond with a boronic acid or ester partner. This strategy is frequently employed in the synthesis of biaryl and substituted aromatic structures that are core components of many biologically active molecules. For instance, in the development of novel agrochemical fungicides, this building block is coupled with various heterocyclic boronic acids to generate complex intermediates.

Similarly, Sonogashira coupling reactions, which involve the palladium-catalyzed reaction of the aryl iodide with a terminal alkyne, are used to introduce alkynyl moieties. This reaction is instrumental in constructing rigid scaffolds and extending molecular frameworks. The resulting aryl alkynes are themselves versatile intermediates that can undergo further transformations, such as cyclization or reduction.

The Buchwald-Hartwig amination provides a direct route to arylamines by coupling the iodo-substituent with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. This reaction is of paramount importance in the synthesis of pharmaceutical candidates, where the aniline (B41778) or arylamine motif is a common pharmacophore.

The following table illustrates representative cross-coupling reactions utilizing this compound as a foundational building block.

Coupling ReactionPartnerCatalyst SystemProduct TypePotential Application
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidPd(OAc)₂, SPhosSubstituted BiarylsAgrochemicals, Pharmaceuticals
Sonogashira Terminal AlkynePd(PPh₃)₂Cl₂, CuIAryl AlkynesMaterials Science, Drug Discovery
Buchwald-Hartwig Amine/AmidePd₂(dba)₃, XantphosAryl Amines/AmidesPharmaceutical Intermediates

This table represents typical reaction types and conditions. Specific catalysts, ligands, and bases may vary depending on the substrate.

Precursor for the Construction of Diverse Heterocyclic Frameworks

The reactivity of this compound makes it an excellent precursor for the synthesis of a variety of fluorine-containing heterocyclic compounds. These frameworks are of immense interest in medicinal chemistry and materials science due to their unique biological activities and physical properties.

A common strategy involves an initial cross-coupling reaction at the iodine position, followed by an intramolecular cyclization to form the heterocyclic ring. For example, a Sonogashira coupling with a suitably functionalized alkyne can be the first step in the synthesis of substituted indoles or benzofurans. Subsequent cyclization, often promoted by a catalyst or a change in reaction conditions, leads to the formation of the fused heterocyclic system.

In another approach, the building block can be used to construct substituted pyridinone scaffolds. For instance, a Negishi or Stille coupling can be employed to introduce a side chain that, upon further manipulation and cyclization, yields the desired pyridinone ring. These structures are analogues of nucleobases and often exhibit significant biological activity.

The synthesis of substituted pyrazole (B372694) derivatives, a class of heterocycles with broad applications in pharmaceuticals and agrochemicals, can also be initiated from this synthon. A typical sequence might involve a Suzuki or Heck coupling to introduce a vinyl or carbonyl group, which can then react with a hydrazine (B178648) derivative to form the pyrazole ring through a condensation reaction.

The table below provides examples of heterocyclic systems that can be synthesized starting from this compound.

Heterocyclic TargetSynthetic StrategyKey Intermediate
Substituted Indoles Sonogashira coupling followed by intramolecular cyclizationo-Alkynyl aniline derivative
Benzofurans Sonogashira coupling with a propargyl alcohol derivativeo-Alkynyl phenol (B47542) derivative
Pyridinones Cross-coupling (e.g., Suzuki) and subsequent ring-closingSubstituted acrylic acid or ester
Pyrazoles Heck coupling followed by condensation with hydrazineα,β-Unsaturated ketone derivative

Role in the Design and Synthesis of Advanced Materials (excluding material properties)

The unique electronic properties conferred by the fluorine and difluoromethoxy substituents make this compound a valuable precursor in the synthesis of advanced materials. The focus here is on the synthetic methodologies used to incorporate this unit into larger systems, rather than the properties of the resulting materials.

In the field of organic electronics, this synthon is used to prepare monomers for the synthesis of conjugated polymers. The iodine and fluorine atoms provide reactive sites for polymerization reactions. For example, a Yamamoto or Suzuki polymerization protocol can be applied, where the di-functionalized monomer is repeatedly coupled to form a long polymer chain. The difluoromethoxy group is incorporated to fine-tune the solubility and processing characteristics of the final polymer.

The preparation of liquid crystalline materials can also utilize this building block. The rigid core of the phenyl ring, combined with the ability to introduce various side chains via cross-coupling at the iodine position, allows for the synthesis of molecules with the specific shape anisotropy required for liquid crystalline behavior. Synthetic routes often involve Sonogashira or Suzuki couplings to attach long alkyl or alkoxy chains or other mesogenic units.

Preparation of Fluorinated Scaffolds for Chemical Probe Development (excluding biological activity)

Chemical probes are essential tools for studying biological systems. The incorporation of fluorine, and specifically the difluoromethoxy group, can enhance the properties of these probes. This compound serves as a key scaffold for the synthesis of such fluorinated probes.

The synthetic utility of the iodo-substituent is central to this application. It allows for the straightforward attachment of various functionalities required for a chemical probe, such as a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive group for covalent labeling of target proteins. These attachments are typically achieved through palladium-catalyzed cross-coupling reactions. For example, a Sonogashira coupling can be used to install an alkyne handle, which can then be functionalized with an azide-containing reporter group via a "click" chemistry reaction (copper-catalyzed azide-alkyne cycloaddition).

Utility in Carbonylative and Formylative Functionalizations

Carbonylative and formylative reactions are powerful methods for introducing carbonyl (C=O) and formyl (CHO) groups into organic molecules, respectively. These functional groups are highly versatile and serve as key intermediates in the synthesis of a wide range of more complex structures, including carboxylic acids, esters, amides, and aldehydes.

This compound is an excellent substrate for palladium-catalyzed carbonylative cross-coupling reactions. In these processes, the carbon-iodine bond is cleaved by a palladium(0) catalyst, followed by the insertion of carbon monoxide (CO) and subsequent reaction with a nucleophile. For example, reacting the synthon with an alcohol under a CO atmosphere in the presence of a palladium catalyst yields the corresponding benzoate (B1203000) ester. Similarly, using an amine as the nucleophile leads to the formation of a benzamide.

Formylation of the aryl iodide can be achieved through various methods, including the use of formylating agents in a palladium-catalyzed reaction. This introduces an aldehyde group at the position of the iodine, providing a precursor for reductive amination, Wittig reactions, or oxidation to the corresponding carboxylic acid.

The table below summarizes these functionalization reactions.

FunctionalizationReagentsCatalystProduct
Carbonylative Esterification CO, Alcohol (e.g., Methanol)Pd(OAc)₂, dppfMethyl 2-(difluoromethoxy)-5-fluorobenzoate
Carbonylative Amination CO, Amine (e.g., Diethylamine)Pd(PPh₃)₄N,N-Diethyl-2-(difluoromethoxy)-5-fluorobenzamide
Formylation Formaldehyde equivalent, Reducing agentPd catalyst2-(Difluoromethoxy)-5-fluorobenzaldehyde

Future Directions and Emerging Research Opportunities for 1 Difluoromethoxy 4 Fluoro 2 Iodobenzene

Development of Sustainable and Eco-Friendly Synthetic Routes

The chemical industry is increasingly moving towards greener manufacturing processes to minimize environmental impact. For organofluorine compounds, a key challenge is the reliance on harsh reagents and environmentally persistent substances. acs.org Future research will likely focus on developing sustainable synthetic pathways to 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene and its derivatives.

Key research areas include:

PFAS-Free Synthesis: A significant push exists to develop synthetic methods that avoid the use of per- and polyfluoroalkyl substances (PFAS) as reagents. sciencedaily.comuva.nl Research into alternative fluorinating agents that are less persistent and have a better environmental profile is crucial. For instance, using simple and abundant fluoride (B91410) salts like potassium fluoride or cesium fluoride as the fluorine source, potentially activated through phase-transfer catalysis or in specialized reactors, presents a more sustainable option. acs.org

Alternative Solvents and Reaction Media: Traditional syntheses often employ volatile and hazardous organic solvents. The exploration of greener solvents, such as bio-based solvents, supercritical fluids (like scCO₂), or even water, could drastically reduce the environmental footprint of the synthesis.

Atom Economy and Waste Reduction: Synthetic routes are being redesigned to maximize atom economy—the efficiency of converting reactants into the final product. This involves minimizing the use of protecting groups and developing catalytic cycles that reduce stoichiometric waste. For example, methods that avoid the use of toxic heavy metals like mercury or tin, which can contaminate the final product, are highly desirable. google.com

Sustainability TargetConventional ApproachEmerging Sustainable AlternativePotential Impact for this compound
Fluorine Source Perfluorinated reagents (PFAS)Simple fluoride salts (KF, CsF) acs.orgReduced use of environmentally persistent reagents.
Solvents Chlorinated hydrocarbons, aprotic polar solventsBio-derived solvents, supercritical CO₂, ionic liquidsLower toxicity and easier solvent recycling.
Catalysis Stoichiometric heavy metal reagents (e.g., tin) google.comTransition-metal or enzyme catalysis illinois.eduElimination of toxic metal waste and milder reaction conditions.
Energy Input High-temperature thermal heatingPhotochemistry, electrochemistry, mechanochemistry acs.orgrsc.orgReduced energy consumption and enhanced reaction control.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams within a network of tubes or microreactors, offers significant advantages over traditional batch processing. youtube.com For the synthesis and derivatization of this compound, this technology promises enhanced safety, scalability, and precision.

Key opportunities include:

Improved Safety and Control: Many reactions involving fluorinating agents or generating hazardous intermediates can be performed more safely in flow reactors due to the small reaction volumes and superior heat transfer, minimizing the risk of thermal runaways. acs.orgyoutube.com

Scalability and Reproducibility: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer duration, which is more straightforward than scaling up batch reactors. youtube.com This ensures greater consistency and reproducibility from lab-scale to industrial production.

Automated Optimization: Automated flow synthesis platforms, coupled with real-time analytics (e.g., HPLC, NMR), allow for high-throughput experimentation and rapid optimization of reaction conditions like temperature, pressure, and stoichiometry. nih.govrsc.org This accelerates the discovery of ideal conditions for reactions involving this compound. A modular flow platform could, for example, generate a reactive species on-demand and immediately use it in a subsequent reaction, avoiding the isolation of unstable intermediates. acs.org

ParameterBatch SynthesisFlow ChemistryAdvantage for this compound Synthesis
Heat Transfer Poor, potential for hot spotsExcellent, high surface-to-volume ratio youtube.comEnhanced safety for exothermic reactions and precise temperature control.
Mixing Often slow and heterogeneousRapid and efficient, relies on diffusion youtube.comImproved reaction rates and yields, better product consistency.
Scalability Complex, requires re-optimizationStraightforward, "scale-out" or longer run time youtube.comSeamless transition from discovery to production scales.
Hazardous Reagents Large quantities handled at onceSmall quantities generated and consumed in situ acs.orgSafer handling of potentially toxic or explosive reagents.
Automation Difficult to fully automateEasily integrated with automated pumps and analytics nih.govEnables rapid, data-driven reaction optimization.

Exploration of Photoredox and Electrochemistry in its Transformations

Modern synthetic chemistry has seen a resurgence of photoredox catalysis and electrochemistry as powerful tools for forming chemical bonds under mild conditions. rsc.org Given that this compound is an aryl iodide, it is an excellent candidate for such transformations, which often proceed via aryl radical intermediates. rsc.orgpku.edu.cn

Electrochemical Synthesis: Aryl iodides can be readily reduced at an electrode to generate aryl radicals. pku.edu.cn This allows for a range of transition-metal-free transformations, such as borylation or C-C bond formation, using electrons as a clean reagent. pku.edu.cn Pulsed electrosynthesis is an emerging technique that can overcome challenges like electrode passivation, enabling the efficient functionalization of aromatic compounds. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis can also initiate reactions by reducing the aryl iodide bond to form an aryl radical. rsc.org This radical can then be trapped by various partners. This method is known for its mild conditions and high functional group tolerance, making it suitable for late-stage functionalization of complex molecules derived from this compound. nih.gov

Transformation TypeReagents/ConditionsIntermediatePotential Product from this compound
Electrochemical Borylation B₂pin₂, undivided cell, platinum electrodes pku.edu.cnAryl radical2-(Difluoromethoxy)-5-fluorophenylboronic ester
Photocatalytic C-N Coupling Amine, photocatalyst (e.g., 4CzIPN), blue light nih.govAryl radicalN-Aryl amines
Electrochemical C-P Coupling Phosphine (B1218219) source, pulsed current nih.govAryl radicalArylphosphonates
Photocatalytic Sulfonylation SO₂ source (e.g., DABSO), silyl (B83357) enolate nih.govSulfonyl radicalβ-keto sulfones

Uncovering Novel Reactivity Modes and Catalytic Systems

The discovery of new catalysts and reaction modes continues to push the boundaries of what is possible in organic synthesis. Future research on this compound will benefit from these advancements.

C-H Functionalization: While the iodine atom is the most reactive site for cross-coupling, new catalytic systems are emerging that can selectively activate C-H bonds. cas.cn This could allow for the direct introduction of functional groups at other positions on the benzene (B151609) ring, bypassing the need for pre-functionalized starting materials and enabling the synthesis of novel isomers.

Enzyme-Mimicking Catalysts: Researchers are developing small-molecule catalysts that mimic the high selectivity of enzymes but can act on a broader range of substrates. illinois.edu Such catalysts could be designed to perform specific oxidations or other transformations on derivatives of this compound with high precision.

New Catalyst Discovery: The development of new catalysts, often through high-throughput screening or rational design, will be critical. youtube.com For example, improved catalysts for Suzuki, Buchwald-Hartwig, or Sonogashira couplings could lead to higher yields and broader substrate scope for reactions involving the aryl iodide moiety of the title compound, especially with sterically demanding partners.

Data-Driven and AI-Assisted Approaches in Compound Design and Reaction Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis. mdpi.com These tools can analyze vast datasets to predict reaction outcomes, suggest optimal conditions, and even design novel synthetic routes.

Reaction Optimization: ML algorithms, particularly Bayesian optimization, can efficiently explore the vast parameter space of a chemical reaction (e.g., temperature, concentration, catalyst, solvent) to find the optimal conditions with far fewer experiments than traditional methods. rsc.orgbohrium.combeilstein-journals.org This would accelerate the development of robust protocols for synthesizing and functionalizing this compound.

Predictive Synthesis: AI models are being trained on large reaction databases to predict the products of unknown reactions and to suggest viable synthetic pathways for a target molecule. researchgate.net This could help chemists design more efficient routes to complex molecules starting from this compound.

Novel Compound Design: Generative AI models can design novel molecules with desired properties (e.g., specific biological activity or material characteristics). mdpi.comyoutube.com By using this compound as a foundational scaffold, AI could propose new derivatives with a high probability of success for specific applications, while also considering their synthetic accessibility. github.io

AI/ML ApplicationDescriptionPotential Benefit for this compound
Bayesian Optimization An iterative ML algorithm that suggests the next set of experimental conditions based on previous results to maximize an objective (e.g., yield). beilstein-journals.orgRapidly identifies optimal conditions for coupling reactions, reducing time and material waste.
Retrosynthesis Prediction AI models analyze a target molecule and propose a step-by-step synthetic pathway back to available starting materials. beilstein-journals.orgSuggests novel and efficient synthetic routes to complex targets incorporating the core structure.
Generative Molecular Design AI creates new molecular structures with specific predicted properties (e.g., binding affinity, low toxicity). mdpi.comDesigns new drug candidates or materials based on the fluorinated scaffold for targeted applications.
Property Prediction ML models predict physical, chemical, or biological properties of a molecule from its structure. github.ioPre-screens virtual derivatives for desired characteristics before committing to synthesis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-(Difluoromethoxy)-4-fluoro-2-iodobenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation and difluoromethoxy group introduction. For example, iodination of a fluorinated benzene precursor can be achieved using iodine monochloride (ICl) in acetic acid at 60–80°C. The difluoromethoxy group is introduced via nucleophilic substitution with difluoromethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Critical variables include temperature (optimal range: 60–80°C), pH (neutral to slightly acidic), and stoichiometric ratios (1:1.2 for iodine precursors). Yields range from 60–75%, with impurities arising from incomplete substitution or over-halogenation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹⁹F NMR identifies fluorine environments (δ −55 to −60 ppm for CF₂O), while ¹H NMR resolves aromatic protons (δ 7.1–7.8 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: 314.95 g/mol).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% threshold).
    Cross-referencing with computational tools (e.g., PubChem’s InChI/SMILES) ensures structural accuracy .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at −20°C to minimize light- or oxygen-induced dehalogenation. Avoid prolonged exposure to moisture (use molecular sieves). Safety protocols include PPE (nitrile gloves, goggles) and fume hoods during handling, as iodobenzene derivatives may release toxic fumes upon decomposition .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model C–I bond dissociation energies and frontier molecular orbitals. AI-driven tools (e.g., Reaxys or Pistachio) propose feasible Suzuki-Miyaura or Ullmann coupling pathways by analyzing steric/electronic effects of the difluoromethoxy group. Meta-dynamics simulations further assess transition states for regioselective coupling at the iodine site .

Q. How does the difluoromethoxy group influence regioselectivity in aromatic substitution reactions?

  • Methodological Answer : The electron-withdrawing nature of the –OCF₂ group directs electrophilic substitution to the para position relative to fluorine. Kinetic studies (e.g., time-resolved UV-Vis) show accelerated iodination at the ortho position due to steric hindrance from the bulky –OCF₂ group. Competitive experiments with nitro- or methyl-substituted analogs validate these electronic effects .

Q. What role does this compound play in medicinal chemistry as a building block?

  • Methodological Answer : It serves as a precursor for fluorinated bioactive molecules. For example, coupling with boronic acids yields analogs of diflumetorim (a fungicide), where the –OCF₂ group enhances metabolic stability. In vitro assays (e.g., MIC against Candida spp.) evaluate antifungal activity, while radiolabeling (¹²⁵I) enables pharmacokinetic tracking in murine models .

Q. What strategies mitigate hazardous byproducts during large-scale synthesis?

  • Methodological Answer :

  • Byproduct Analysis : GC-MS identifies iodinated side products (e.g., diiodo derivatives).
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity.
  • Waste Management : Neutralize halogenated waste with Na₂S₂O₃ before disposal.
    Process intensification (microreactors) improves yield (85%) and reduces hazardous intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.